3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride
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Overview
Description
“3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” is a chemical compound with the molecular formula C7H8ClFN2. Its CAS number is 1346808-65-8 . It is commonly used in various chemical and pharmaceutical applications .
Molecular Structure Analysis
The molecular structure of “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” consists of a pyrrolopyridine core with a fluorine atom at the 3-position . The exact mass of the molecule is 174.03600 .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” include a molecular weight of 174.60300, and a LogP value of 1.95470, which indicates its lipophilicity . The compound is a solid at room temperature .Scientific Research Applications
Application in FGFR Inhibitory Activity
- Scientific Field: Biochemistry
- Summary of the Application: This compound has been used in the synthesis of a compound that exhibited potent FGFR inhibitory activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The synthesized compound inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application as Allosteric Modulators
- Scientific Field: Neurochemistry
- Summary of the Application: Compounds related to “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” have been used as allosteric modulators of the M4 muscarinic acetylcholine receptor .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application were not detailed in the source .
Safety And Hazards
Future Directions
The future directions for “3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride” could involve further exploration of its synthesis, chemical reactivity, and potential biological activity. Given its structural similarity to pyrrolopyrazine derivatives, which have demonstrated various biological activities, it may have potential applications in medicinal chemistry .
properties
IUPAC Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2.ClH/c8-6-1-5-2-9-4-7(5)10-3-6;/h1,3,9H,2,4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFYNBRFDPWNKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CC(=C2)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744803 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride | |
CAS RN |
1346808-65-8 |
Source
|
Record name | 3-Fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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